4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry
Preparation Methods
The synthesis of 4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with 9-anthraldehyde under specific conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the Schiff base .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria. The triazole ring can interact with enzymes, disrupting their normal function and leading to the death of the microorganism. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(2-nitrophenyl)-2H-1,2,4-triazol-3-one These compounds share the triazole ring structure but differ in their substituents, which can significantly affect their biological activities and chemical properties. The unique combination of the anthrylmethylidene and methylphenyl groups in 4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C24H18N4S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[(E)-anthracen-9-ylmethylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H18N4S/c1-16-10-12-17(13-11-16)23-26-27-24(29)28(23)25-15-22-20-8-4-2-6-18(20)14-19-7-3-5-9-21(19)22/h2-15H,1H3,(H,27,29)/b25-15+ |
InChI Key |
ZKOOTTMOWCZLTA-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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